molecular formula C11H6N2O3S B8718480 Benzoxazole, 5-nitro-2-(2-thienyl)- CAS No. 51299-39-9

Benzoxazole, 5-nitro-2-(2-thienyl)-

Cat. No.: B8718480
CAS No.: 51299-39-9
M. Wt: 246.24 g/mol
InChI Key: LXJMKZYXFBAYBF-UHFFFAOYSA-N
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Description

Benzoxazole, 5-nitro-2-(2-thienyl)- is a useful research compound. Its molecular formula is C11H6N2O3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoxazole, 5-nitro-2-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 5-nitro-2-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51299-39-9

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

5-nitro-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C11H6N2O3S/c14-13(15)7-3-4-9-8(6-7)12-11(16-9)10-2-1-5-17-10/h1-6H

InChI Key

LXJMKZYXFBAYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step A - 15.4 g of 4-nitro-o-aminophenol and 11.2 g of thiophenecarboxaldehyde are dissolved in glacial acetic acid (450 ml) and heated to 85°. 44.4 g of lead tetraacetate is dissolved in 400 ml glacial acetic acid by warming and added to the above solution. Heating is continued for 0.5 hr and the solution is cooled to room temperature, diluted with an equal volume of water and the dark precipitate is collected and washed with additional water. The crude product is dissolved in CH2Cl2 (800 ml) and heated with 2.0 g of "Darco" G-60, followed by evaporation of the CH2Cl2. The resulting material is recrystallized from ethanol-chloroform (3:1) to yield 12.4 g of 5-nitro-2-(2-thienyl)benzoxazol, mp 186°-188°.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
lead tetraacetate
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitrobenzo[d]oxazole (404 mg, 2.04 mmol), 2-(tributylstannyl)-thiophene (648 μL, 2.04 mmol) and tetrakis(triphenylphosphine)palladium (0) (40.8 mg) in dioxane (12.2 mL) was heated at 100° C. for 16 h under nitrogen. Ethyl acetate was added, the organic layer was washed with water, dried over anhydrous MgSO4 and evaporated. The resulting solid was purified by column chromatography eluting with ethyl acetate/hexanes 10:90 v/v, and then purified by reverse phase HPLC to afford 3 mg (2%) of the title product (LCMS RT=6.95 min)
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
648 μL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Quantity
40.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
2%

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